molecular formula C20H30N4O2 B5619701 9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

Cat. No. B5619701
M. Wt: 358.5 g/mol
InChI Key: YYKPQVUOBOOGLK-UHFFFAOYSA-N
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Description

"9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide" is a compound that likely exhibits significant biological and chemical properties, given its complex structure that includes a triazaspiro dodecane moiety. Compounds with similar structures have been studied for their potential in various applications, including medicinal chemistry, due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of structurally related triazaspiro compounds often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For example, Kuroyan, Sarkisyan, and Vartanyan (1986) described the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane through the bromination of 1-methylpiperidine-4-carboxaldehyde, followed by cyanoethylation and alkylation with various alkyl halides (Kuroyan, Sarkisyan, & Vartanyan, 1986). Such methodologies might be applicable or adaptable for synthesizing the compound , focusing on specific substituent additions to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide" has been elucidated using techniques like X-ray crystallography. Hudson et al. (1987) determined the molecular structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, revealing the importance of intramolecular hydrogen bonding (Hudson, Kuroda, Denny, & Neidle, 1987). This analysis aids in understanding the structural basis for the biological activity and chemical behavior of such compounds.

Chemical Reactions and PropertiesThe chemical reactivity and properties of triazaspiro compounds depend significantly on their functional groups and structural features. Ledenyova et al. (2018) explored the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, demonstrating complex rearrangements and the formation of novel structures (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018). Such insights could be relevant for understanding the chemical behavior of "9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide."

Physical Properties Analysis

The physical properties of triazaspiro compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on "9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide" was not found, research on similar compounds provides valuable information. For instance, the study of multi-layered structures based on poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5] undecane) by Chiriac et al. (2013) sheds light on the thermal and pH sensitivity of related spirocyclic compounds (Chiriac, Nita, Nistor, & Tarțău, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for chemical modifications, are essential for understanding the utility of "9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide." Studies such as the one by Thanusu, Kanagarajan, and Gopalakrishnan (2011) on ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates provide insight into the antibacterial and antifungal activities of diazaspiro compounds, hinting at the biological relevance of similar structures (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

properties

IUPAC Name

10-ethyl-N,1-dimethyl-9-oxo-N-phenyl-1,4,10-triazaspiro[5.6]dodecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-23-13-12-20(11-10-18(23)25)16-24(15-14-21(20)2)19(26)22(3)17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKPQVUOBOOGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

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